molecular formula C14H19FN2O2S B2884473 N-(1-cyclopropylpiperidin-4-yl)-3-fluorobenzene-1-sulfonamide CAS No. 949393-70-8

N-(1-cyclopropylpiperidin-4-yl)-3-fluorobenzene-1-sulfonamide

Katalognummer B2884473
CAS-Nummer: 949393-70-8
Molekulargewicht: 298.38
InChI-Schlüssel: ZDCYIGJYKDOQRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-(1-cyclopropylpiperidin-4-yl)-3-fluorobenzene-1-sulfonamide” is a complex organic compound. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other active compounds . The compound also has a cyclopropyl group attached to the piperidine ring, a fluorobenzene group, and a sulfonamide group.


Molecular Structure Analysis

The compound contains several functional groups that could influence its properties and reactivity. The piperidine ring is a common feature in many bioactive compounds and can participate in various chemical reactions . The fluorobenzene group could potentially increase the compound’s stability and lipophilicity, influencing how it interacts with biological systems . The sulfonamide group is a key feature in many drugs and can exhibit a wide range of biological activities.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The piperidine nitrogen could act as a nucleophile in reactions, and the sulfonamide group could potentially be hydrolyzed under certain conditions . The presence of the fluorine atom on the benzene ring could also influence the compound’s reactivity .

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition and Antimicrobial Activity

N-(1-cyclopropylpiperidin-4-yl)-3-fluorobenzene-1-sulfonamide derivatives have been investigated for their inhibitory effects on various enzymes, including carbonic anhydrases (CAs) and cyclooxygenase-2 (COX-2). These enzymes are crucial for physiological processes and are targets for treating conditions like glaucoma, cancer, and bacterial infections.

  • Carbonic Anhydrase Inhibition : Studies have found that sulfonamide derivatives, including those containing fluorine and 1,3,5-triazine moieties, are effective inhibitors of β-class carbonic anhydrases from Mycobacterium tuberculosis. These inhibitors show potential as antimycobacterial agents with a different mechanism of action, offering a strategy to combat drug resistance (Ceruso et al., 2014). Additionally, halogenated sulfonamides have been synthesized and shown potent inhibition of tumor-associated carbonic anhydrase IX, indicating potential applications as antitumor agents (Ilies et al., 2003).

  • Cyclooxygenase-2 (COX-2) Inhibition : The introduction of a fluorine atom into sulfonamide structures was found to preserve COX-2 potency and notably increase selectivity for COX-2 over COX-1, leading to the identification of potent, highly selective, and orally active COX-2 inhibitors. This has implications for the treatment of conditions like rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).

Antimicrobial and Antifungal Properties

The antimicrobial and antifungal properties of sulfonamide derivatives, including those synthesized from N-(1-cyclopropylpiperidin-4-yl)-3-fluorobenzene-1-sulfonamide, have been explored. These compounds exhibit promising activity against various bacterial and fungal strains, suggesting their potential in developing new antimicrobial and antifungal agents.

  • Antimicrobial Activity : A study on sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, demonstrated good to potent antimicrobial activity. The sulfonamide derivatives, in particular, showed potent antifungal properties compared to carbamate derivatives, highlighting their potential as antimicrobial agents (Janakiramudu et al., 2017).

Synthesis and Molecular Docking Studies

Research has also focused on the synthesis of sulfonamide derivatives and their molecular docking studies to understand their interactions with enzymes and potential targets. These studies contribute to the design of more effective drugs by revealing the structural requirements for enzyme inhibition and binding affinities.

  • Molecular Docking : Novel sulfonamides, including those derived from N-(1-cyclopropylpiperidin-4-yl)-3-fluorobenzene-1-sulfonamide, have been synthesized and evaluated for their anticancer and antimicrobial activities. Molecular docking studies against dihydrofolate reductase revealed high binding affinities, indicating these compounds' potential as efficient anticancer and antimicrobial agents (Debbabi et al., 2017).

Zukünftige Richtungen

The potential applications and future directions for this compound would depend on its biological activity. Given its structural features, it could be of interest in the development of new pharmaceuticals or bioactive compounds . Further studies would be needed to explore its potential uses and efficacy.

Wirkmechanismus

Target of Action

The primary target of N-(1-cyclopropylpiperidin-4-yl)-3-fluorobenzene-1-sulfonamide is the viral hemagglutinin (HA) . Hemagglutinin is a type of viral protein that plays a crucial role in the entry of the virus into host cells.

Mode of Action

N-(1-cyclopropylpiperidin-4-yl)-3-fluorobenzene-1-sulfonamide interacts with its target by inhibiting the entry of influenza A viruses . This interaction results in a significant reduction in the ability of the virus to infect host cells.

Pharmacokinetics

It is mentioned that the compound is orally bioavailable , suggesting that it can be effectively absorbed from the gastrointestinal tract and distributed throughout the body.

Result of Action

The primary result of the action of N-(1-cyclopropylpiperidin-4-yl)-3-fluorobenzene-1-sulfonamide is the inhibition of influenza A virus entry into host cells . This results in a significant reduction in viral infectivity, potentially leading to a decrease in the severity and duration of influenza A infection.

Eigenschaften

IUPAC Name

N-(1-cyclopropylpiperidin-4-yl)-3-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O2S/c15-11-2-1-3-14(10-11)20(18,19)16-12-6-8-17(9-7-12)13-4-5-13/h1-3,10,12-13,16H,4-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDCYIGJYKDOQRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCC(CC2)NS(=O)(=O)C3=CC=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.